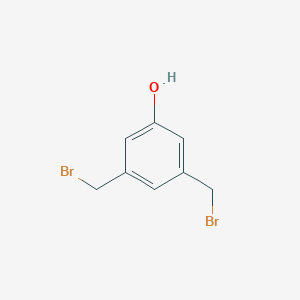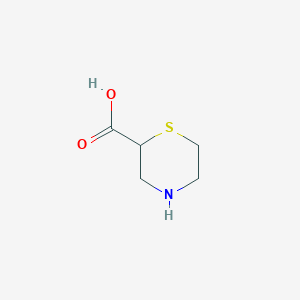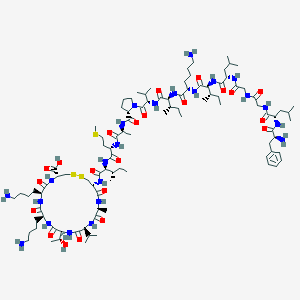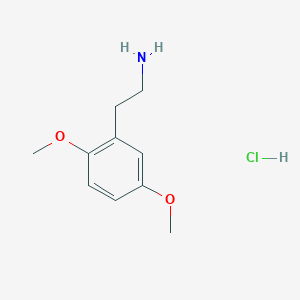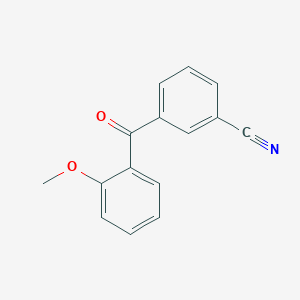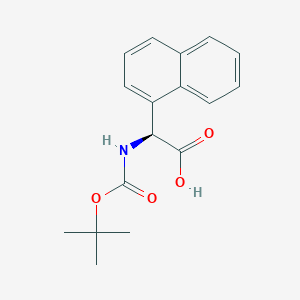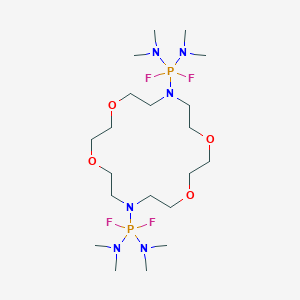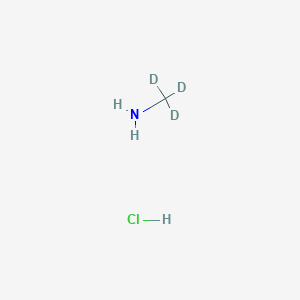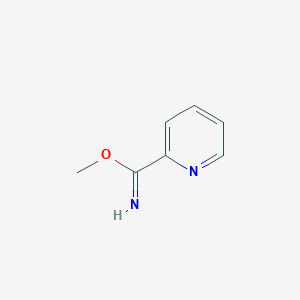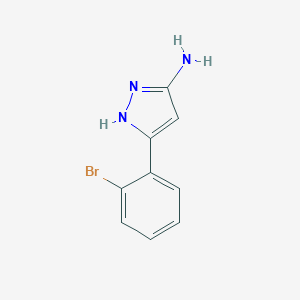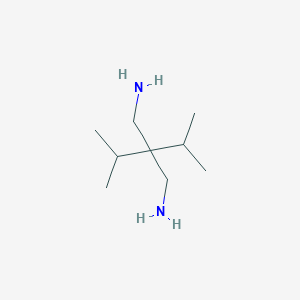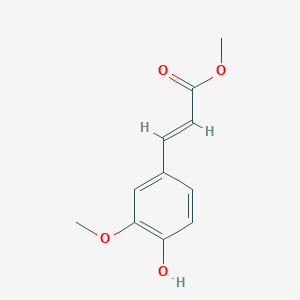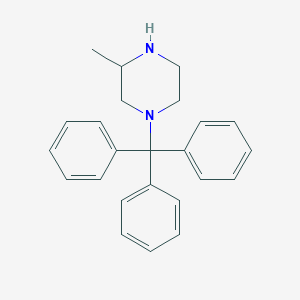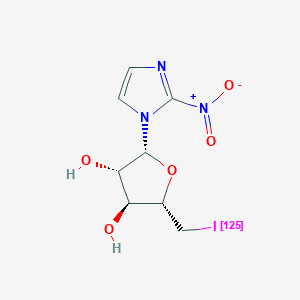
Iodoazomycin arabinoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodoazomycin arabinoside (IAZA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. IAZA is a nitroimidazole derivative that has been shown to selectively accumulate in hypoxic cells, making it a promising tool for the detection and treatment of cancer. In addition, IAZA has been used in the study of various biological processes, including DNA synthesis and protein synthesis.
Mecanismo De Acción
The mechanism of action of Iodoazomycin arabinoside is complex and not fully understood. Iodoazomycin arabinoside is thought to selectively accumulate in hypoxic cells due to the presence of nitroreductase enzymes. These enzymes reduce the nitro group of Iodoazomycin arabinoside, leading to the formation of a radical species that binds to cellular macromolecules. The binding of Iodoazomycin arabinoside to cellular macromolecules leads to the inhibition of DNA synthesis and protein synthesis.
Efectos Bioquímicos Y Fisiológicos
Iodoazomycin arabinoside has been shown to have a variety of biochemical and physiological effects. Iodoazomycin arabinoside has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, Iodoazomycin arabinoside has been shown to inhibit angiogenesis, or the formation of new blood vessels, in tumors. This property makes Iodoazomycin arabinoside a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Iodoazomycin arabinoside has several advantages for use in lab experiments. Iodoazomycin arabinoside is a selective agent that targets hypoxic cells, making it a valuable tool for the study of cancer and other hypoxic conditions. In addition, Iodoazomycin arabinoside is a potent inhibitor of DNA synthesis and protein synthesis, making it a valuable tool for the study of these processes.
However, there are also limitations to the use of Iodoazomycin arabinoside in lab experiments. Iodoazomycin arabinoside is a complex molecule that requires specialized equipment and expertise for synthesis and handling. In addition, the mechanism of action of Iodoazomycin arabinoside is not fully understood, making it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of Iodoazomycin arabinoside. One potential future direction is the development of Iodoazomycin arabinoside as an anti-cancer agent. Iodoazomycin arabinoside has been shown to selectively accumulate in hypoxic cells and induce apoptosis, making it a promising candidate for cancer treatment.
Another future direction is the study of Iodoazomycin arabinoside in the context of other hypoxic conditions, such as ischemia and stroke. Iodoazomycin arabinoside has been shown to selectively accumulate in hypoxic cells, making it a potential tool for the detection and treatment of these conditions.
Finally, the mechanism of action of Iodoazomycin arabinoside is not fully understood, and further research is needed to elucidate the molecular targets of Iodoazomycin arabinoside. This information could lead to the development of more selective and potent inhibitors of DNA synthesis and protein synthesis.
Conclusion:
In conclusion, Iodoazomycin arabinoside is a promising tool in scientific research due to its unique properties. Iodoazomycin arabinoside selectively accumulates in hypoxic cells, making it a valuable tool for the detection and treatment of cancer. In addition, Iodoazomycin arabinoside has been used in the study of DNA synthesis and protein synthesis. The mechanism of action of Iodoazomycin arabinoside is complex and not fully understood, and further research is needed to elucidate its molecular targets. Overall, Iodoazomycin arabinoside has the potential to be a valuable tool in the study of hypoxic conditions and the development of new anti-cancer agents.
Métodos De Síntesis
The synthesis of Iodoazomycin arabinoside involves the reaction of 2-(2-nitro-1H-imidazol-1-yl)-1,3,4-tri-O-acetyl-α-D-arabinopyranose with iodine monochloride. The resulting product is then deacetylated to produce Iodoazomycin arabinoside. The synthesis of Iodoazomycin arabinoside is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Iodoazomycin arabinoside has been used in a variety of scientific research applications. One of the most promising applications of Iodoazomycin arabinoside is in the detection and treatment of cancer. Iodoazomycin arabinoside selectively accumulates in hypoxic cells, which are commonly found in solid tumors. This property makes Iodoazomycin arabinoside a valuable tool for the detection of tumors using positron emission tomography (PET) imaging. In addition, Iodoazomycin arabinoside has been shown to sensitize hypoxic cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Iodoazomycin arabinoside has also been used in the study of DNA synthesis and protein synthesis. Iodoazomycin arabinoside has been shown to inhibit DNA synthesis by binding to the DNA polymerase enzyme. This property makes Iodoazomycin arabinoside a valuable tool for studying DNA replication and repair. In addition, Iodoazomycin arabinoside has been shown to inhibit protein synthesis by binding to the ribosome. This property makes Iodoazomycin arabinoside a valuable tool for studying protein synthesis and translation.
Propiedades
Número CAS |
138172-12-0 |
|---|---|
Nombre del producto |
Iodoazomycin arabinoside |
Fórmula molecular |
C8H10IN3O5 |
Peso molecular |
353.09 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-2-((125I)iodanylmethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C8H10IN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6+,7-/m1/s1/i9-2 |
Clave InChI |
FWNOUYXMHAJQMU-DFAKLWRTSA-N |
SMILES isomérico |
C1=CN(C(=N1)[N+](=O)[O-])[C@H]2[C@H]([C@@H]([C@H](O2)C[125I])O)O |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O |
SMILES canónico |
C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O |
Otros números CAS |
138172-12-0 |
Sinónimos |
1-(5-iodo-5-deoxy-beta-arabinofuranosyl)-2-nitroimidazole IAZA iodoazomycin arabinoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




